2-Iodobenzene-1,3-diol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

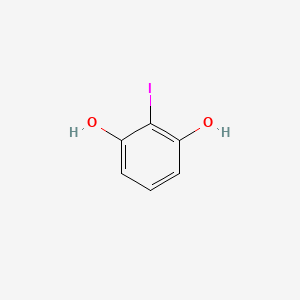

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-iodobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJXHRMYHDWZKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346981 | |

| Record name | 2-iodobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41046-67-7 | |

| Record name | 2-iodobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodoresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2 Iodobenzene 1,3 Diol

Direct Iodination Approaches

Direct iodination of the aromatic ring of resorcinol (B1680541) (benzene-1,3-diol) is a common strategy to introduce an iodine atom at the 2-position. The high electron density of the resorcinol ring, activated by two hydroxyl groups, facilitates electrophilic aromatic substitution. stackexchange.com However, controlling the regioselectivity to favor the formation of 2-iodobenzene-1,3-diol over other isomers, such as the 4-iodo derivative, is a key challenge that is influenced by the reaction conditions. stackexchange.com

Iodination of Resorcinol with Molecular Iodine and Sodium Bicarbonate in Aqueous Media

A well-established method for the synthesis of this compound involves the reaction of resorcinol with molecular iodine in an aqueous solution containing sodium bicarbonate. orgsyn.orgscispace.comorgsyn.org This reaction is typically carried out at low temperatures, such as in an ice-water bath, to control the reaction's exothermicity and improve selectivity. orgsyn.orgorgsyn.org The sodium bicarbonate acts as a base to neutralize the hydroiodic acid (HI) formed during the reaction, driving the equilibrium towards the product. researchgate.net

The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich resorcinol ring acts as a nucleophile, attacking the polarized iodine molecule. stackexchange.com The use of aqueous media makes this method relatively environmentally friendly. Yields for this reaction have been reported to be in the range of 66% to 77%. stackexchange.com It is important to note that temperature plays a crucial role, as higher temperatures can lead to the isomerization of the product to 4-iodobenzene-1,3-diol and the formation of di-iodinated byproducts. stackexchange.com

Reaction Conditions for the Iodination of Resorcinol:

| Reagents | Solvent | Temperature | Yield | Reference |

| Resorcinol, Iodine, Sodium Bicarbonate | Water | 0 °C to room temperature | 77% | scispace.com |

| Resorcinol, Iodine, Sodium Bicarbonate | Water | 0 °C | 66% | stackexchange.com |

Ecofriendly Iodination using Potassium Iodide and Ammonium (B1175870) Peroxodisulfate

In a move towards more environmentally benign synthetic protocols, an ecofriendly method for the iodination of activated aromatics, including resorcinol, has been developed. thieme-connect.comorganic-chemistry.orgresearchgate.net This approach utilizes potassium iodide (KI) as the iodine source and ammonium peroxodisulfate ((NH₄)₂S₂O₈) as an oxidant in an aqueous methanol (B129727) solution at room temperature. thieme-connect.comorganic-chemistry.org This method avoids the use of molecular iodine and strong acids. organic-chemistry.orgresearchgate.net

The reaction provides predominantly ortho-monoiodinated products and is compatible with various functional groups that are susceptible to oxidation. thieme-connect.comresearchgate.net For the iodination of benzene-1,3-diol, this method yields this compound, although the reported yield is modest at 15%. thieme-connect.com The in situ generation of the iodinating species is a key feature of this protocol. organic-chemistry.org

Details of the Ecofriendly Iodination Method:

| Substrate | Reagents | Solvent | Temperature | Product | Yield | Reference |

| Benzene-1,3-diol | KI, (NH₄)₂S₂O₈ | MeOH-H₂O (6:1) | Room Temperature | This compound | 15% | thieme-connect.com |

Ortho-Selectivity in Iodination of Benzene-1,3-diol

The preference for the iodine atom to substitute at the C2 position (ortho to both hydroxyl groups) of benzene-1,3-diol is a notable aspect of its iodination chemistry. thieme-connect.com This ortho-selectivity can be attributed to the directing effects of the two hydroxyl groups. The hydroxyl groups are ortho, para-directing activators for electrophilic aromatic substitution. stackexchange.com In the case of resorcinol, the C2 and C4 (and C6) positions are activated.

The formation of this compound is favored under certain conditions, such as the use of I₂/NaHCO₃ at low temperatures. stackexchange.com This selectivity is significant despite the potential for steric hindrance at the C2 position, which is situated between the two hydroxyl groups. thieme-connect.com It has been proposed that hydrogen bonding interactions between the phenolic hydroxyl groups and the iodinating species in a six-membered transition state could promote the delivery of iodine to the C2 position, although this is a hypothetical suggestion. thieme-connect.com Conversely, changing the iodinating agent to iodine monochloride (ICl) leads to the formation of 4-iodobenzene-1,3-diol as the major product. stackexchange.com

Preparation of Substituted 2-Iodobenzene-1,3-diols

The synthesis of this compound derivatives with additional substituents on the aromatic ring requires starting from appropriately substituted resorcinol precursors.

Synthesis of 5-Bromo-2-iodobenzene-1,3-diol from 5-Bromoresorcinol

The synthesis of 5-bromo-2-iodobenzene-1,3-diol can be achieved by the iodination of 5-bromoresorcinol. While a direct reference for the synthesis of 5-bromo-2-iodobenzene-1,3-diol was not found in the provided search results, the synthesis of related compounds such as 5-bromo-2-methoxybenzene-1,3-diol has been reported. google.comgoogleapis.com This suggests that a similar iodination strategy as used for resorcinol could potentially be applied to 5-bromoresorcinol. For instance, the synthesis of 3-bromo-5-methoxyphenol, a related compound, starts from 1-bromo-3,5-dimethoxybenzene. beilstein-journals.org

Strategies for Incorporation into Complex Molecular Architectures

This compound serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups—two hydroxyls and an iodo group—offer multiple points for further chemical modification.

The hydroxyl groups can be alkylated or acylated. For example, the dialkylation of 2-iodoresorcinol has been attempted, though it proved to be challenging under standard conditions. core.ac.uk A successful approach involved a Mitsunobu reaction to obtain the dialkylated iodoarene. core.ac.uk The hydroxyl groups also allow for the selective formation of monosulfonates, which can then be used in further transformations. researchgate.net

The iodo group is particularly useful for introducing further complexity through various coupling reactions. Iodoarenes are important substrates for palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki-Miyaura, and Heck couplings. rsc.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular frameworks.

Furthermore, this compound is a precursor for the synthesis of hypervalent iodine reagents. chemicalbook.comusbio.netlookchem.comchemicalbook.com These reagents are known for their applications in a wide range of organic transformations, including oxidations and arylations. acs.org For instance, this compound is involved in the synthesis of novel chiral hypervalent iodine(V) reagents derived from amino acids. chemicalbook.comusbio.netchemicalbook.com The transformation of 1,3-diols into cyclopropanes via their dimesylates has also been reported as a strategy for late-stage molecular modification. acs.org

Mitsunobu Reaction for Stereospecific Preparation of Optically Active Aryl-λ3-iodanes

The Mitsunobu reaction is a powerful tool in organic chemistry for the stereospecific conversion of alcohols into a variety of other functional groups, including esters and ethers. researchgate.netorganic-chemistry.org The reaction typically proceeds with a clean inversion of the stereochemical configuration at the alcohol's carbon center. organic-chemistry.org This stereospecificity is highly valuable in asymmetric synthesis, where precise control over the three-dimensional arrangement of atoms is crucial.

In the context of this compound and its derivatives, the Mitsunobu reaction is employed to prepare optically active aryl-λ3-iodanes, which are a class of hypervalent iodine(III) reagents. researchgate.nethud.ac.uk These chiral reagents can then be used to induce asymmetry in subsequent chemical reactions. The general principle involves reacting a prochiral or chiral iodoarene containing a hydroxyl or amino group with a chiral alcohol under Mitsunobu conditions.

Research has demonstrated the synthesis of chiral iodoaniline-based catalysts using this methodology. In these syntheses, a protected iodoaniline derivative is reacted with a chiral lactate (B86563) ester, such as (S)-methyl lactate or (S)-ethyl lactate, under standard Mitsunobu conditions utilizing triphenylphosphine (B44618) (PPh3) and diisopropyl azodicarboxylate (DIAD). acs.org This step effectively connects the chiral lactate moiety to the iodoarene backbone, yielding the desired chiral catalyst. acs.org For instance, the reaction of a protected 4-iodoaniline (B139537) derivative with (S)-methyl lactate and (S)-ethyl lactate resulted in the formation of the target chiral iodoarenes in high yields. acs.org

A key aspect of the Mitsunobu reaction is the activation of the alcohol by forming an oxyphosphonium salt intermediate with triphenylphosphine and an azodicarboxylate like DIAD or diethyl azodicarboxylate (DEAD). organic-chemistry.org This intermediate is then susceptible to nucleophilic attack by a suitable pronucleophile, leading to the displacement of the activated hydroxyl group with inversion of configuration. researchgate.netorganic-chemistry.org

The table below summarizes representative examples of the Mitsunobu reaction used in the synthesis of chiral iodoaniline-based precursors for aryl-λ3-iodane catalysts.

| Iodoarene Precursor | Chiral Nucleophile | Mitsunobu Reagents | Product | Yield | Reference |

| Protected 4-Iodo-3-methoxyaniline (12h) | (S)-Methyl Lactate | PPh3, DIAD | Chiral Iodoarene (13i) | High | acs.org |

| Protected 4-Iodo-3-methoxyaniline (12h) | (S)-Ethyl Lactate | PPh3, DIAD | Chiral Iodoarene (13j) | High | acs.org |

| Protected 2-Iodoaniline (17a) | (S)-Methyl Lactate | PPh3, DIAD | Chiral Catalyst Precursor (18a) | Very Good | acs.org |

| Protected 2-Iodoaniline (17a) | (S)-Ethyl Lactate | PPh3, DIAD | Chiral Catalyst Precursor (18b) | Very Good | acs.org |

This table is based on data presented in the synthesis of chiral iodoaniline-lactate based catalysts. acs.org

Role in the Total Synthesis of Natural Products and Bioactive Molecules

The total synthesis of natural products is a cornerstone of organic chemistry, serving not only to confirm the structure of complex molecules but also to enable the preparation of analogues for biological study. dokumen.pubresearchgate.net this compound serves as a valuable starting material and key intermediate in the synthesis of such molecules due to its unique functional group arrangement.

A notable example of its application is in the asymmetric total synthesis of the natural product Nervione. acs.org The synthesis begins with the preparation of this compound itself. This is achieved through the direct iodination of resorcinol using iodine (I2) and sodium bicarbonate (NaHCO3) in water. The crude product is then purified by column chromatography. acs.org

The synthesis of Nervione involved several key transformations, as outlined below, demonstrating the journey from a simple precursor to a complex natural product.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Resorcinol, I₂ | NaHCO₃, H₂O, 0 °C to RT | This compound |

| 2 | N,N-diethyl-4-methoxy-2-(triisopropylsilyl)benzofuran-5-carboxamide (12) | t-BuLi, TMEDA, THF, -78 °C | Intermediate for coupling |

| 3 | Above intermediate, (R)-2-((tert-butyldimethylsilyl)oxy)-N-methoxy-N-methylpropanamide ((R)-3) | -78 °C for 2 h | (R)-6-(2-((tert-Butyldimethylsilyl)oxy)propanoyl)-N,N-diethyl-4-methoxy-2-(triisopropylsilyl)benzofuran-5-carboxamide (13) |

| 4 | Silyl-protected intermediate | TBAF | Diol intermediate (2) |

| 5 | Diol intermediate (2) | Lewis acid-mediated reduction | Diastereomeric diols |

| 6 | Diol products | Directed cyclization | Nervione and its diastereomer |

This table outlines key stages in the total synthesis of Nervione, for which this compound is a fundamental precursor. acs.org

The successful synthesis not only confirmed the structure of Nervione but also showcased the utility of building blocks derived from this compound in constructing intricate molecular architectures characteristic of bioactive natural products. acs.orgjst.go.jp

Reactivity and Reaction Mechanisms Involving 2 Iodobenzene 1,3 Diol

Participation in Cross-Coupling Reactions

2-Iodobenzene-1,3-diol serves as a valuable substrate in carbon-carbon bond-forming reactions, primarily due to the reactivity of its C(sp²)–I bond. This bond is susceptible to oxidative addition by low-valent transition metal catalysts, initiating catalytic cycles that are fundamental to modern organic synthesis.

Sonogashira Coupling Reactions and Optimization of Conditions

The Sonogashira coupling is a powerful method for forming C(sp²)–C(sp) bonds by reacting an aryl halide with a terminal alkyne. mdpi.comorganic-chemistry.org this compound has been demonstrated to be an effective substrate in this reaction, enabling the synthesis of various ethynyl-substituted benzene-1,3-diols. acs.org

The standard Sonogashira reaction protocol involves a dual catalytic system, utilizing a palladium complex as the main catalyst and a copper(I) salt as a co-catalyst. mdpi.comresearchgate.net In the context of this compound, a typical catalyst system employs dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) and copper(I) iodide (CuI). acs.org The catalytic cycle is widely understood to involve two interconnected processes. The palladium cycle includes the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the crucial copper(I) acetylide intermediate from the terminal alkyne. researchgate.net

Research on the total synthesis of the natural product Nervione provides a specific example of the Sonogashira coupling of this compound (referred to as compound 7 in the study) with triisopropylsilylacetylene. acs.org The reaction was successfully carried out using Pd(PPh₃)₂Cl₂ as the palladium source and CuI as the co-catalyst in the presence of an amine base, triethylamine (Et₃N). acs.org

Optimization studies for this specific reaction have focused on the stoichiometry of the reagents. The findings, summarized in the table below, indicate that the yield of the coupled product is sensitive to the amounts of both the alkyne and the base used.

| Entry | Triisopropylsilylacetylene (equivalents) | Triethylamine (equivalents) | Yield (%) |

|---|---|---|---|

| 1 | 1.0 | 5.0 | 37 |

| 2 | 1.5 | 5.0 | 60 |

| 3 | 2.0 | 5.0 | 78 |

| 4 | 3.0 | 5.0 | 80 |

| 5 | 2.0 | 3.0 | 78 |

Data sourced from the supporting information for "Asymmetric Total Synthesis and Structural Reassignment of Nervione". amazonaws.com The reaction was conducted with 0.5 mmol of this compound, 10 mol% CuI, and 5 mol% Pd(PPh₃)₂Cl₂ in 1,4-dioxane at 60 °C for 2 hours.

The data demonstrates that using 2.0 equivalents of triisopropylsilylacetylene and 3.0-5.0 equivalents of triethylamine provides the optimal yield of 78%. amazonaws.com Increasing the alkyne to 3.0 equivalents only marginally increased the yield to 80%. amazonaws.com

The choice of solvent is a critical parameter in Sonogashira couplings, as it can significantly affect reaction rates, yields, and catalyst stability. lucp.net Solvents influence the reaction by stabilizing ionic intermediates within the catalytic cycle. lucp.net For the coupling of this compound with triisopropylsilylacetylene, dry 1,4-dioxane was used as the solvent. acs.org 1,4-Dioxane is a polar aprotic solvent commonly used in cross-coupling reactions.

The broader field of Sonogashira reactions is actively exploring more sustainable solvent alternatives. Cyrene, a bio-derived dipolar aprotic solvent, has been investigated as a replacement for commonly used solvents like N,N-dimethylformamide (DMF). While specific studies on the use of Cyrene with this compound are not detailed in the provided search results, its successful application in other Sonogashira couplings suggests a potential avenue for greener synthetic routes involving this substrate.

Nickel-Catalyzed Reductive Cross-Coupling Reactions

Nickel-catalyzed reductive cross-coupling reactions represent a powerful method for C–C bond formation, distinct from traditional cross-coupling methods as they unite two electrophiles using a stoichiometric reductant. oaepublish.comnih.gov As an aryl iodide, this compound is a potential substrate for these transformations. While specific experimental studies on the nickel-catalyzed reductive cross-coupling of this compound were not found, the established mechanistic principles for aryl iodides are directly applicable. Nickel catalysis is advantageous as it can access various oxidation states and readily engages in single-electron pathways, enabling unique reactivity. nih.gov

Nickel-catalyzed cross-coupling reactions can proceed through several mechanistic manifolds, largely dependent on the nature of the substrates and reaction conditions. Two prominent pathways for the coupling of an aryl halide like this compound with an alkyl electrophile are the radical chain mechanism and a sequential reduction pathway involving a Ni(0)/Ni(II) catalytic cycle. nih.gov

Radical Chain Mechanism: This pathway is often initiated by a Ni(I) complex, which activates an alkyl halide (Csp³ electrophile) to generate an alkyl radical. nih.gov This radical can then be trapped by a Ni(II)-aryl species (formed from the aryl iodide), leading to a Ni(III) intermediate that undergoes reductive elimination to form the C–C bond. nih.govacs.orgresearchgate.net The sequence of electrophile activation is a key feature of this mechanism. nih.gov

Ni(0)/Ni(II) Catalytic Cycle: In this pathway, a Ni(0) species initiates the cycle by undergoing oxidative addition with the aryl iodide (e.g., this compound) to form a Ni(II)-aryl intermediate. oaepublish.comescholarship.org This intermediate can then react with the second electrophile. In some systems, particularly those involving two C(sp²) electrophiles or certain C(sp³)-electrophiles, the reaction proceeds without the generation of free radical intermediates, following a more traditional Ni(0)/Ni(II) cycle. oaepublish.com However, many cross-electrophile couplings involve radical intermediates, blurring the lines between a pure Ni(0)/Ni(II) cycle and radical pathways. oaepublish.com A common sequence involves the formation of the Ni(II)-aryl species, reduction to a Ni(I)-aryl species, and subsequent activation of the second electrophile to generate a radical that combines with the nickel complex. nih.gov

The structural and electronic properties of the substrates critically influence the operative reaction mechanism and outcome in nickel-catalyzed couplings.

Electrophile Type (C(sp²) vs. C(sp³)): The mechanism of activation often differs for C(sp²) and C(sp³) electrophiles. Aryl iodides, such as this compound, typically react with Ni(0) via a two-electron oxidative addition. nih.gov In contrast, alkyl halides often react with low-valent nickel species through single-electron transfer or halogen-atom abstraction to form radical intermediates. nih.govacs.org This differential reactivity is fundamental to achieving selective cross-electrophile coupling. nih.gov

Electronic Properties: The electronic nature of the aryl iodide can affect the rate of oxidative addition. While nickel catalysts are generally effective at activating both electron-rich and electron-poor aryl halides, the presence of the two electron-donating hydroxyl groups on this compound would classify it as an electron-rich aryl iodide. nih.gov In some nickel-catalyzed systems, the reaction tolerates a wide range of electronic properties on the aryl partner. nih.govnih.gov The compatibility of nickel catalysis with various functional groups makes it a robust tool for coupling complex substrates. nih.gov

Precursor for Hypervalent Iodine Reagents

This compound, also known as 2-iodoresorcinol, serves as a crucial scaffold for the synthesis of chiral hypervalent iodine reagents. Its molecular structure, featuring an iodine atom flanked by two hydroxyl groups on a benzene (B151609) ring, provides an ideal C2-symmetric core for the introduction of chiral auxiliaries. These hydroxyl groups can be readily functionalized with chiral ligands, leading to the formation of sophisticated iodoarenes that, upon oxidation, become potent chiral hypervalent iodine(III) or iodine(V) reagents. These reagents have gained prominence as environmentally benign alternatives to heavy-metal oxidants, offering unique reactivity in asymmetric synthesis.

The primary route to chiral hypervalent iodine(III) reagents from this compound involves the derivatization of its two hydroxyl groups with chiral molecules. A common and effective method is the Mitsunobu reaction, where this compound is reacted with chiral alcohols or their derivatives.

For instance, the Ishihara group developed a range of C2-symmetric iodoarene catalysts by reacting this compound with enantiopure lactic acid derivatives. The reaction with (–)-ethyl lactate (B86563) proceeds in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diisopropyl azodicarboxylate (DIAD) to afford the corresponding chiral iodoarene (a pre-catalyst). This iodoarene can then be oxidized in situ to the active iodine(III) species. For example, reacting (R,R)-2-iodo-1,3-bis[1-(mesitylcarbamoyl)ethoxy]benzene, a derivative of this compound, with peracetic acid generates the active chiral hypervalent iodine(III) catalyst. The amide groups in this specific catalyst are crucial as they engage in intramolecular hydrogen bonding with the acetoxy groups on the iodine(III) center, creating a well-defined asymmetric environment essential for enantioselective reactions.

Table 1: Synthesis of a Chiral Iodoarene from this compound

| Reactant 1 | Reactant 2 | Reagents | Product | Yield | Ref |

|---|---|---|---|---|---|

| This compound | (–)-Ethyl lactate | PPh₃, DIAD, THF | C2-symmetric chiral iodoarene | Good |

Chiral hypervalent iodine(V) reagents are powerful oxidants derived from the corresponding iodine(I) precursors. The synthesis leverages the chiral iodoarenes prepared from this compound, as described in the previous section. These stable iodine(I) compounds are subjected to strong oxidation to elevate the iodine atom to the +5 oxidation state.

Commonly used oxidants for this transformation include potassium bromate (KBrO₃) or Oxone (a stable formulation of potassium peroxymonosulfate). The oxidation of readily available 2-iodobenzamides, which can be synthesized from amino acid derivatives and a 2-iodobenzoic acid core, efficiently delivers the corresponding iodine(V) reagents. Although direct synthesis examples starting from this compound are not as prevalent in literature as their I(III) counterparts, the principle remains the same. The C2-symmetric chiral iodoarenes derived from this compound serve as the precursors, which are then oxidized to the I(V) state. These I(V) reagents, such as derivatives of 2-iodoxybenzoic acid (IBX), are known for their high oxidizing power and utility in various transformations.

Chiral hypervalent iodine reagents derived from this compound are effective organocatalysts for a variety of enantioselective oxidative transformations. The chiral environment created by the ligands attached to the resorcinol (B1680541) core allows for high levels of stereocontrol in these reactions.

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. Hypervalent iodine reagents, particularly iodine(V) compounds like 2-iodoxybenzoic acid (IBX) and the Dess-Martin periodinane (DMP), are well-established as mild and highly selective reagents for this purpose. They are capable of oxidizing primary alcohols to aldehydes and secondary alcohols to ketones with high efficiency and chemoselectivity, often avoiding over-oxidation of primary alcohols to carboxylic acids.

Catalysts derived from the this compound scaffold are part of this versatile class of oxidants. While specific studies focusing solely on the oxidation of simple alcohols with these particular chiral catalysts are less common than their use in more complex asymmetric transformations, their inherent oxidizing power is well-documented. The general applicability of hypervalent iodine reagents for alcohol oxidation suggests the potential of these chiral catalysts in asymmetric alcohol oxidation.

Table 2: Representative Alcohol Oxidations using Hypervalent Iodine Reagents

| Substrate | Reagent/Catalyst | Product | Yield | Ref |

|---|---|---|---|---|

| Secondary Alcohols | Solid-supported IBX / Oxone® | Ketones | Excellent | |

| Primary Benzylic Alcohol | SP-IBS Catalyst (Flow) | Benzaldehyde | 98% |

The oxidative cleavage of the carbon-carbon bond in vicinal diols (1,2-diols) is a valuable reaction that produces aldehydes and ketones. This transformation has traditionally been accomplished using reagents like periodic acid (HIO₄) or lead tetraacetate. Certain hypervalent iodine reagents are also known to facilitate this cleavage. For instance, Dess-Martin periodinane (DMP) is known to cleave glycols. While this specific application is not extensively documented for the chiral catalysts derived from this compound, it falls within the known reactivity patterns of hypervalent iodine compounds. The strong oxidizing nature of these reagents makes them potential candidates for promoting such C-C bond cleavage reactions under specific conditions.

One of the most successful applications of chiral hypervalent iodine catalysts derived from this compound is in the enantioselective oxidative dearomatization of phenols. This reaction is a powerful method for constructing complex, chiral three-dimensional structures like cyclohexadienones from simple, flat aromatic precursors.

The Ishihara group demonstrated that a C2-symmetric catalyst derived from this compound and an N-mesityl-substituted lactic acid amide effectively catalyzes the oxidative spirolactonization of 1-hydroxynaphthalene-2-propanoic acids. In the presence of meta-chloroperbenzoic acid (mCPBA) as the terminal oxidant, the chiral iodine(I) pre-catalyst is converted to the active iodine(III) species, which then mediates the dearomatization and cyclization of the phenol substrate. This process yields chiral spirolactones with high enantioselectivity. The reaction is believed to proceed through the formation of a phenoxy-λ³-chiral iodoarene intermediate, which undergoes intramolecular cyclization to deliver the product.

Table 3: Enantioselective Oxidative Spirolactonization of a Naphthol Derivative

| Substrate | Catalyst Precursor | Oxidant | Product | Yield | Enantiomeric Excess (ee) | Ref |

|---|

Applications in Oxidative Transformations

Functionalization of Carbonyl Compounds and Alkenes

Hypervalent iodine reagents, which can be generated in situ from aryl iodides like this compound, are known to mediate the α-functionalization of carbonyl compounds. This typically involves the formation of an enolate or enol ether, which then reacts with the iodine(III) species. While specific studies on this compound in this context are not detailed in available literature, the general mechanism suggests it could act as a precursor to a hypervalent iodine reagent capable of, for example, α-oxidation or α-amination of ketones.

Similarly, the difunctionalization of alkenes is a hallmark reaction of hypervalent iodine compounds. These reactions proceed via the activation of the double bond by the electrophilic iodine(III) species, followed by nucleophilic attack. It is plausible that a hypervalent iodine reagent derived from this compound could facilitate the addition of two functional groups across a double bond. However, specific substrates, yields, and stereochemical outcomes for reactions involving this particular compound are not documented in readily available research.

Table 1: Plausible Functionalization Reactions Involving a Hypervalent Iodine Reagent Derived from this compound

| Reaction Type | Substrate | Expected Product |

| α-Oxidation of Ketone | Cyclohexanone | 2-Hydroxycyclohexanone |

| Alkene Difunctionalization | Styrene | 1,2-Difunctionalized Phenylethane |

Oxidative Heterocyclization

Iodine-mediated oxidative cyclization is a powerful tool for the synthesis of various heterocycles. In these reactions, an iodo-intermediate is often formed, which then undergoes intramolecular cyclization. Given the presence of nucleophilic hydroxyl groups, this compound itself is not the typical substrate for such reactions. More commonly, a related compound with a tethered nucleophile would be synthesized from this compound, and this derivative would then undergo oxidative heterocyclization. For instance, iodobenzene can catalyze the 5-exo-dig cyclization of δ-alkynyl β-ketoesters under oxidative conditions that generate hypervalent iodine species in situ. nih.gov

Oxidative Rearrangement Reactions

Hypervalent iodine reagents are well-documented to promote oxidative rearrangement reactions, such as the 1,2-aryl migration in alkenes to form α-aryl ketones. These reactions typically proceed through a cationic intermediate generated by the reaction of the alkene with the iodine(III) reagent. While specific examples utilizing a hypervalent iodine species derived from this compound are not found in the literature, the general reactivity pattern of such reagents suggests its potential applicability in this class of transformations. The electronic nature of the diol moiety would likely influence the stability of the intermediates and the migratory aptitude of the rearranging groups.

Role in Excited State Intramolecular Proton Transfer (ESIPT) Studies

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule in its excited state. This process is highly sensitive to the molecular structure and environment. For ESIPT to occur, a molecule typically possesses both a proton-donating group (like a hydroxyl group) and a proton-accepting group in close proximity. In this compound, an intramolecular hydrogen bond could potentially form between the two hydroxyl groups, or between a hydroxyl group and the iodine atom, although the latter is less common for ESIPT.

Deuterium Exchange Studies and Quantum Yield Measurements

Deuterium exchange studies are a powerful tool for elucidating the mechanism of proton transfer reactions, including ESIPT. By replacing the acidic protons of the hydroxyl groups with deuterium, a kinetic isotope effect can be measured, providing insight into the nature of the potential energy surface for the proton transfer.

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. In ESIPT-capable molecules, dual fluorescence (from both the initial excited state and the proton-transferred tautomer) can sometimes be observed. The quantum yields of these emissions provide valuable information about the rates of the competing radiative and non-radiative decay pathways. Regrettably, there are no published data on deuterium exchange studies or fluorescence quantum yield measurements specifically for this compound.

Advanced Spectroscopic and Computational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 2-iodobenzene-1,3-diol, providing unambiguous information about its proton and carbon environments.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound displays a characteristic pattern for its aromatic protons. The chemical shifts and coupling constants are influenced by the electron-donating hydroxyl groups and the electron-withdrawing, sterically bulky iodine atom.

In a mixed solvent system of deuterated chloroform and methanol (B129727) (CDCl₃ + CD₃OD), the aromatic protons of this compound exhibit a doublet at δ 6.53 ppm and a triplet at δ 7.09 ppm. doi.org The two equivalent protons at positions 4 and 6 appear as a doublet, coupling with the proton at position 5. The proton at position 5, in turn, is split into a triplet by its two neighbors. Both signals show a coupling constant (J) of 8.0 Hz, typical for ortho-coupling in a benzene (B151609) ring. doi.org

When measured in deuterated acetone (acetone-d₆), a similar pattern is observed for the aromatic protons: a doublet at δ 6.46 ppm (J = 8.1 Hz) and a triplet at δ 7.00 ppm (J = 8.1 Hz). diva-portal.org Additionally, a singlet corresponding to the two hydroxyl protons appears at δ 8.83 ppm. diva-portal.org The exact chemical shifts can vary slightly depending on the solvent and concentration.

| Proton Assignment | Chemical Shift (δ, ppm) in CDCl₃ + CD₃OD doi.org | Chemical Shift (δ, ppm) in Acetone-d₆ diva-portal.org | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H-4, H-6 | 6.53 | 6.46 | Doublet (d) | 8.0 / 8.1 |

| H-5 | 7.09 | 7.00 | Triplet (t) | 8.0 / 8.1 |

| -OH | Not reported | 8.83 | Singlet (s) | N/A |

Carbon-13 NMR (¹³C{¹H} NMR) Chemical Shift Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the four unique carbon environments within the symmetric this compound molecule. The spectrum recorded in acetone-d₆ shows four distinct signals at δ 75.4, 107.1, 130.4, and 158.8 ppm. diva-portal.org

The assignments can be deduced from established substituent effects:

C2 (ipso-carbon bearing iodine): This carbon appears at the highest field (δ 75.4 ppm). This significant shielding is a well-known "heavy atom effect" caused by the large electron cloud of the iodine atom.

C1, C3 (carbons bearing hydroxyl groups): These carbons are the most deshielded (δ 158.8 ppm) due to the strong electron-withdrawing inductive effect of the oxygen atoms.

C5: This carbon resonates at δ 130.4 ppm.

C4, C6: These equivalent carbons appear at δ 107.1 ppm.

| Carbon Assignment | Chemical Shift (δ, ppm) in Acetone-d₆ diva-portal.org |

|---|---|

| C-2 (C-I) | 75.4 |

| C-4, C-6 (C-H) | 107.1 |

| C-5 (C-H) | 130.4 |

| C-1, C-3 (C-OH) | 158.8 |

Application in Structural Characterization of Derivatives

NMR spectroscopy is indispensable for confirming the successful synthesis of derivatives of this compound. For instance, in the preparation of 3-benzyloxy-2-iodophenyl trifluoromethanesulfonate, a derivative where one hydroxyl group is benzylated and the other is converted to a triflate, ¹H and ¹³C NMR are used to verify the structure. The appearance of signals corresponding to the benzyl (B1604629) group protons (a singlet at δ 5.23 ppm and a multiplet between δ 7.34-7.46 ppm) and the trifluoromethanesulfonate group (a quartet in the ¹⁹F NMR spectrum) provides clear evidence of the transformation. diva-portal.org Similarly, the formation of 2-iodoresorcinol bis(trifluoromethanesulfonate) is confirmed by the disappearance of the hydroxyl proton signal and the appearance of new signals in the fluorine and carbon spectra corresponding to the triflate groups. diva-portal.org These analyses demonstrate the power of NMR in verifying covalent modifications at the hydroxyl positions of the parent molecule.

Mass Spectrometry (MS) Applications

Mass spectrometry is a critical tool for determining the molecular weight of this compound and for probing the mechanisms of reactions in which it or its derivatives participate.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Mechanistic Studies

This compound is a common precursor for the synthesis of hypervalent iodine(III) reagents, which are versatile oxidants in organic chemistry. Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for studying the reactive species present in solutions of these reagents, thereby shedding light on reaction mechanisms. doi.org

For example, when hypervalent iodine reagents like (diacetoxyiodo)benzene, PhI(OAc)₂, are dissolved in solvents such as methanol, ESI-MS analysis can identify key solution-state species. Studies have shown that in methanol, the predominant species detected is the iodonium ion [PhIOMe]⁺. doi.org The ability of ESI-MS to gently transfer ions from solution to the gas phase allows for the direct observation of such intermediates. By identifying the specific iodine(III) species present under various conditions (e.g., different solvents, presence of bases), researchers can better understand the reactivity and mechanistic pathways of oxidations and other transformations promoted by these reagents. doi.orgresearchgate.net This is crucial for optimizing reaction conditions and developing new synthetic methods based on hypervalent iodine chemistry.

Computational Chemistry Investigations

Computational chemistry, particularly using Density Functional Theory (DFT), provides deep insights into the electronic structure, stability, and spectroscopic properties of iodinated aromatic compounds like this compound. While specific studies focusing solely on this molecule are not prominent, the principles are well-established from research on related compounds such as iodobenzene and other hypervalent iodine species.

DFT calculations are frequently employed to:

Predict and rationalize NMR chemical shifts: Theoretical calculations can investigate the shielding mechanisms that determine the chemical shifts observed in ¹³C NMR spectra. For iodobenzene-like molecules, DFT has been used to explain how substituents affect the chemical shift of the ipso-carbon attached to iodine, taking into account factors like paramagnetic currents and spin-orbit coupling.

Investigate molecular orbitals and electronic structure: Computational studies can model the molecular orbitals of hypervalent iodine compounds, helping to explain their geometry and reactivity. These calculations are often in good agreement with experimental data from X-ray crystallography.

Validate reaction intermediates: DFT calculations can be used to model proposed intermediates in reactions involving hypervalent iodine reagents. For instance, the participation of spiroheterocyclic iodine(III) intermediates in certain reactions has been validated through DFT calculations, providing support for proposed mechanistic pathways. researchgate.net

These computational approaches are essential for complementing experimental data, allowing for a more complete understanding of the chemical behavior of this compound and its derivatives.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has emerged as an indispensable tool for investigating the mechanistic details of reactions involving this compound and related phenolic compounds. researchgate.netresearchgate.net By modeling the electronic structure and energies of reactants, transition states, and products, DFT allows for a quantitative understanding of reaction pathways and kinetics. mdpi.com

In the context of phenol oxidation, a common reaction type for this compound, DFT calculations are employed to map out the entire reaction energy profile. These studies often utilize functionals like B3LYP or M06-2X combined with appropriate basis sets, such as 6-311+G(2d,2p) for main group elements and effective core potentials like LANL2DZ for the iodine atom. nih.gov To accurately simulate reaction conditions, solvent effects are typically incorporated using a polarizable continuum model (PCM) or solvation model based on density (SMD). nih.gov

DFT studies on the oxidative dearomatization of phenols by hypervalent iodine reagents reveal complex, multi-step mechanisms. researchgate.net Key steps that can be modeled include:

Ligand Exchange: The initial interaction between the phenol and the iodine reagent.

Associative or Dissociative Pathways: The reaction can proceed through different mechanisms depending on the solvent and the nature of the counter-anions on the iodine center. researchgate.net

Reductive Elimination: The final step where the product is formed and the iodine is reduced.

| Parameter | Common Method/Basis Set | Purpose |

|---|---|---|

| Functional | B3LYP, M06-2X | Approximates the exchange-correlation energy. |

| Basis Set (C, H, O) | 6-31G(d,p), 6-311+G(2d,2p) | Describes the atomic orbitals of lighter atoms. |

| Basis Set (Iodine) | LANL2DZ, Def2-SVP | Uses an effective core potential for the heavy iodine atom. |

| Solvation Model | IEFPCM, SMD | Accounts for the effect of the solvent on the reaction. |

Modeling of Hypervalent Iodine Species

Reactions involving this compound often proceed via hypervalent iodine intermediates, which are molecules where the iodine atom has more than the usual eight electrons in its valence shell. researchgate.net Computational modeling is crucial for understanding the structure, stability, and reactivity of these transient or stable species. chimia.ch

The bonding in trivalent iodine (Iodine(III) or λ3-iodane) species is typically described by the three-center, four-electron (3c-4e) bond model. nih.govnih.gov This model involves a linear arrangement of two ligands (L) and the central iodine atom (L-I-L), where bonding arises from the overlap of the iodine's 5p orbital with orbitals from the ligands. nih.govacs.org This hypervalent bond is characteristically longer and weaker than a standard covalent bond, which is a key factor in the high reactivity of these compounds. nih.gov

Computational studies predict that Iodine(III) compounds adopt a distorted trigonal bipyramidal geometry. nih.govacs.org In this structure, the most electronegative ligands occupy the two apical positions, while the less electronegative organic group (the iodobenzene moiety) and two lone pairs of electrons reside in the three equatorial positions. nih.gov Modeling can accurately predict key structural parameters such as bond lengths and angles. For example, the hypervalent I-L bond length is typically longer than a standard covalent I-L bond, and the R-I-R bond angles in related iodonium salts are often close to 90°. nih.govacs.org This collaboration between computation and chemical synthesis provides a deeper understanding of these reagents and can guide the design of new ones. chimia.ch

| Feature | Description | Computational Insight |

|---|---|---|

| Valence State | Iodine(III), λ3-iodane | 10 valence electrons around the iodine center. |

| Geometry | Distorted Trigonal Bipyramid | Aryl group and lone pairs in equatorial positions; electronegative ligands in apical positions. |

| Bonding Model | Three-Center, Four-Electron (3c-4e) Bond | Explains the linear L-I-L arrangement and the inherent reactivity. nih.govnih.gov |

| Bond Lengths | Apical bonds are longer and weaker than covalent bonds. | Correlates with the high electrophilicity and reactivity of the species. nih.gov |

Prediction of Electronic and Optical Properties

Computational chemistry provides powerful methods for predicting the electronic and optical properties of this compound. Time-dependent density functional theory (TD-DFT) is a widely used approach to simulate UV-visible absorption spectra, which are governed by electronic transitions within the molecule. researchgate.netmdpi.com

The most significant electronic transition for UV-Vis absorption is typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap (ΔE), is inversely related to the wavelength of maximum absorption (λmax). A smaller energy gap corresponds to a lower energy transition and, consequently, absorption at a longer wavelength. mdpi.com

The standard procedure involves first optimizing the ground-state geometry of the molecule using a DFT method, such as B3LYP with a 6-311+g(d,p) basis set. researchgate.netmdpi.com Subsequently, TD-DFT calculations are performed on this optimized structure to compute the energies of the excited states and the corresponding oscillator strengths, which determine the intensity of the absorption peaks. growingscience.com These calculations can predict the λmax values and provide a theoretical UV-Vis spectrum that can be compared with experimental data for validation. mdpi.com

Beyond the UV-Vis spectrum, DFT calculations can determine a range of other electronic properties that describe the molecule's reactivity. These quantum chemical parameters include the absolute electronegativity (χ), chemical potential, and chemical hardness, which are all derived from the energies of the HOMO and LUMO. nih.gov

| Property | Abbreviation | Significance | Computational Method |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | E(HOMO) | Relates to the ability to donate an electron (ionization potential). growingscience.com | DFT (e.g., B3LYP/6-311G) |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Relates to the ability to accept an electron (electron affinity). growingscience.com | DFT (e.g., B3LYP/6-311G) |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and correlates with the lowest energy electronic transition. nih.gov | ΔE = E(LUMO) - E(HOMO) |

| Maximum Absorption Wavelength | λmax | Predicts the peak of the UV-Visible absorption spectrum. mdpi.com | TD-DFT |

| Oscillator Strength | f | Indicates the theoretical intensity of an electronic transition. growingscience.com | TD-DFT |

Applications in Organic Synthesis and Catalysis

Building Block for Complex Organic Molecules

The structure of 2-Iodobenzene-1,3-diol makes it an ideal foundational component for multi-step syntheses. nbinno.com The presence of the iodine atom is particularly significant, as it opens up pathways for various cross-coupling reactions, which are fundamental methods for creating new carbon-carbon and carbon-heteroatom bonds. nbinno.comnbinno.com This strategic placement of iodine allows for precise control over reaction sites and subsequent functionalization, enabling chemists to build intricate molecular architectures efficiently. nbinno.com Its utility as a functional group carrier and a key intermediate makes it invaluable for producing advanced organic molecules for pharmaceuticals and materials science. nbinno.comnbinno.com Most polyvalent organoiodine compounds are derived from iodoarenes, and there is a growing interest in designing tandem reactions that incorporate the iodoarene waste from hypervalent iodine reactions back into the final product, enhancing atom economy. nih.govresearchgate.net

Precursor for Chiral Organocatalysts

A primary application of this compound is in the synthesis of chiral hypervalent iodine reagents. nbinno.comchemicalbook.com These reagents have gained prominence in asymmetric synthesis, particularly through the development of chiral iodine(I/III) catalysis. rsc.orgdntb.gov.ua The 2-iodoresorcinol core serves as the backbone for these catalysts, which are instrumental in a variety of enantioselective transformations. dntb.gov.ua

Researchers have developed a concise and scalable synthetic route to a new library of conformationally flexible and recyclable aryl iodine catalysts starting from this compound. researchgate.netresearchgate.net The design strategy involves attaching an inexpensive chiral source, such as industrial waste like (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (ANP) or available amino acids like threonine, to the this compound scaffold. researchgate.net

The synthesis can be initiated by protecting the primary hydroxyl group of the chiral source, followed by a Mitsunobu reaction with this compound to form a diether. researchgate.net This process creates a precatalyst with a tunable chiral pocket. researchgate.net Upon oxidation, this precatalyst forms the active catalyst species, which self-assembles into a chiral environment defined by hydrogen-bond interactions and surrounding functional groups. researchgate.net This approach has proven to be efficient, with the key intermediate able to be synthesized on a 100-gram scale without the need for column chromatography, highlighting its potential for industrial application. researchgate.net

The chiral aryl iodine(III) catalysts synthesized from this compound have been successfully applied in a diverse range of robust asymmetric oxidative transformations. researchgate.netresearchgate.net These catalysts, bearing hydrogen-bond donors and a tunable chiral pocket, have demonstrated high reactivity and selectivity. researchgate.net

Key applications include:

Oxidative Dearomatizations: These catalysts have been used for the dearomatization of phenols with both carbon and oxygen nucleophiles, achieving high yields and enantioselectivities. researchgate.net

Spirolactonization: The oxidative cyclization of substrates like 3-(2-hydroxynaphthalen-1-yl)propanoic acids proceeds with good yields and excellent enantiomeric excess (ee) values. researchgate.net

Enantioselective Fluorination: The catalysts have been successfully employed in asymmetric fluorination reactions, yielding desired products with excellent ee values and moderate yields. researchgate.net

Direct C-H Cross-Coupling: The catalytic systems are also effective in direct C(sp²)-H/C(sp³)-H oxidative cross-coupling reactions. researchgate.net

The table below summarizes the performance of a representative catalyst (Cat-8) derived from this compound in the asymmetric oxidative spirolactonization of various substrates.

| Entry | Substrate | Yield (%) | ee (%) |

| 1 | 3-(2-hydroxynaphthalen-1-yl)propanoic acid | 80 | 99 |

| 2 | Substrate with -OMe group | 75 | 99 |

| 3 | Substrate with -Cl group | 82 | 99 |

| 4 | Substrate with -Br group | 85 | 99 |

This table is generated based on data for catalyst Cat-8 in asymmetric oxidative transformations. researchgate.net

A significant advantage of these newly designed catalysts is their robustness and recyclability. researchgate.net In studies involving oxidative dearomatization, the catalyst could be efficiently recovered from the reaction mixture and reused for at least 10 consecutive cycles without a significant loss in reactivity or selectivity. researchgate.net The recovery yield of the catalyst was greater than 96% for each cycle, and the enantioselectivity of the product remained high at 97% ee. researchgate.net

Furthermore, the process has demonstrated excellent scalability. A gram-scale reaction using a lower catalyst loading (5 mol%) successfully produced the desired product in 80% yield and 99% ee after recrystallization, with the precatalyst being recovered in 96% yield. researchgate.net This combination of high efficiency, recyclability, and scalability makes these catalytic systems highly practical. researchgate.net

| Cycle | Catalyst Recovery Yield (%) | Product ee (%) |

| 1 | >96 | 97 |

| 2 | >96 | 97 |

| 3 | >96 | 97 |

| 4 | >96 | 97 |

| 5 | >96 | 97 |

| 6 | >96 | 97 |

| 7 | >96 | 97 |

| 8 | >96 | 97 |

| 9 | >96 | 97 |

| 10 | >96 | 97 |

This table illustrates the recyclability of catalyst Cat-8 over 10 consecutive cycles. researchgate.net

Reagent in Stereoselective Synthesis

Beyond its role as a precursor, derivatives of this compound are central to reagents used directly in stereoselective synthesis. Chiral hypervalent iodine(III) compounds, synthesized from this core structure, facilitate enantioselective transformations where the iodine reagent is consumed stoichiometrically but directs the stereochemical outcome. researchgate.net

The Prévost and Woodward reactions are classic methods for the dihydroxylation of alkenes, yielding anti-diols and syn-diols, respectively. organic-chemistry.orgorganic-chemistry.org These reactions traditionally proceed through the formation of a cyclic iodonium ion, which is then opened by a nucleophile like benzoate or acetate. organic-chemistry.orgorganic-chemistry.org

The development of chiral hypervalent iodine(III) reagents has enabled enantioselective versions of these reactions. researchgate.netrsc.org When an alkene is treated with a chiral hypervalent iodine(III) reagent, an optically active 1,3-dioxolan-2-yl cation intermediate is generated. researchgate.netrsc.org The subsequent regioselective attack of a nucleophile on this intermediate controls the stereochemistry of the final product. rsc.org This protocol has been successfully applied to achieve enantioselective dioxyacetylation of alkenes, demonstrating a switch in the stereochemical course depending on the nucleophile and reaction conditions. researchgate.net

Iodoacetoxylation of Alkenes and Alkynes

Hypervalent iodine(III) reagents, derived from precursors like this compound, are effective for the difunctionalization of alkenes and alkynes. One such key transformation is iodoacetoxylation, which involves the addition of an iodine atom and an acetoxy group across a double or triple bond. While direct examples detailing this compound in this specific reaction are not prevalent, the reactivity is characteristic of the broader class of iodoarenes, which act as pre-catalysts. These iodoarenes are oxidized in situ to generate the active hypervalent iodine(III) species.

A notable example of this type of reaction is the syn-diacetoxylation of alkenes, which can be catalyzed by iodoarenes. In a study by Li and co-workers, an iodoarene catalyst was oxidized by hydrogen peroxide in the presence of acetic anhydride to achieve the diacetoxylation of various alkenes. nih.gov The reaction proceeds with a specific stereochemistry, favoring the syn-addition product, which is rationalized by the formation of a Woodward dioxolane intermediate. nih.gov To achieve reasonable yields and diastereoselectivity, the alkene substrates were added slowly via a syringe pump to minimize competing reactions with peroxy compounds that could lead to anti-products through epoxy intermediates. nih.gov

The general catalytic cycle for such transformations is initiated by the oxidation of the iodoarene to a hypervalent iodine(III) species. This electrophilic species then activates the alkene, making it susceptible to nucleophilic attack by acetate. Subsequent reductive elimination yields the diacetoxylated product and regenerates the iodoarene catalyst. The efficiency and selectivity of these reactions underscore the utility of hypervalent iodine compounds in complex organic synthesis. nih.govnih.gov

Sustainable and Green Chemistry Applications

The principles of green chemistry are increasingly central to modern organic synthesis, emphasizing the reduction of waste, use of less hazardous materials, and development of energy-efficient processes. Hypervalent iodine compounds, including those derived from this compound, are significant in this context due to their low toxicity and role in developing more sustainable synthetic methodologies. frontiersin.orgresearchgate.netnsf.gov

Environmentally Benign Alternatives to Heavy Metal Oxidants

A major contribution of hypervalent iodine chemistry to green synthesis is providing a safer alternative to highly toxic heavy metal oxidants. frontiersin.orgfrontiersin.org Reagents based on lead(IV), mercury(II), and thallium(III) have historically been used for various oxidative transformations, but their inherent toxicity and the hazardous waste they generate pose significant environmental and health risks. frontiersin.orgfrontiersin.org

Hypervalent iodine reagents are now widely accepted as mild, safe, and economical substitutes for these heavy-metal oxidizers. frontiersin.orgfrontiersin.org They exhibit similar reactivity profiles in many oxidative reactions, including oxidative couplings and functionalizations, but are comparatively non-toxic and environmentally friendly. researchgate.netfrontiersin.orgacs.org The development of catalytic systems where the iodoarene is regenerated using a terminal oxidant further enhances the sustainability of these processes by reducing waste. nsf.gov The use of hypervalent iodine compounds aligns with the green chemistry goal of replacing hazardous substances with safer, more benign alternatives without compromising chemical efficiency. nih.gov

| Feature | Hypervalent Iodine Reagents | Heavy Metal Oxidants (Pb, Hg, Tl) |

| Toxicity | Low | High |

| Environmental Impact | Benign | Hazardous waste generation |

| Handling | Easy and safe | Requires stringent safety protocols |

| Cost | Generally economical | Often expensive |

| Reactivity | Mild and selective | Often harsh and less selective |

Green Solvents in Reactions (e.g., Cyrene)

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many conventional solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are toxic and derived from petrochemical sources. nih.govrsc.org Cyrene (dihydrolevoglucosenone) has emerged as a promising green solvent, as it is derived from biomass, biodegradable, and possesses a favorable toxicological profile. nih.govrsc.orgresearchgate.net

Cyrene has proven to be a viable alternative to traditional dipolar aprotic solvents in a variety of chemical reactions, including those relevant to hypervalent iodine chemistry. nih.govrsc.org For instance, it has been successfully employed in palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck and Sonogashira reactions, which often involve aryl iodides as substrates. nih.govrsc.org The physical properties of Cyrene, such as its polarity, make it a suitable medium for these transformations. rsc.org The ability to perform reactions involving iodo-compounds in a bio-based, non-toxic solvent like Cyrene significantly improves the sustainability of the synthetic protocol. researchgate.net Its miscibility with water can also facilitate easier workup procedures, further reducing the environmental impact. rsc.org

Recycling of Industrial Waste in Catalyst Synthesis

A novel approach in green chemistry involves the valorization of industrial waste by using it as a starting material for the synthesis of valuable chemicals, such as catalysts. This strategy not only reduces waste but also creates more economical and sustainable synthetic routes.

In a significant advancement, a new class of recyclable chiral aryl iodine catalysts has been designed and synthesized utilizing industrial waste. zjut.edu.cn Specifically, chloramphenicol base, a waste product from the pharmaceutical industry, was used as the foundational scaffold for the catalyst. zjut.edu.cn By combining this waste-derived scaffold with an inexpensive chiral source like the amino acid threonine, researchers developed conformationally flexible and recyclable aryl iodine(III) catalysts. zjut.edu.cn

These catalysts have demonstrated high efficacy in various asymmetric oxidative transformations. The process boasts several green features:

Waste Valorization : Utilizes industrial waste as a primary raw material. zjut.edu.cn

Catalyst Recyclability : The catalysts can be easily recovered, often by simple precipitation, and reused without significant loss of activity. zjut.edu.cn

Operational Simplicity : The synthetic procedures are designed to be straightforward and scalable. zjut.edu.cn

Further Research Directions and Theoretical Considerations

Exploration of Novel Reaction Pathways and Transformations

The exploration of novel reaction pathways for 2-Iodobenzene-1,3-diol is an active area of research, primarily centered on leveraging its dual reactivity. The presence of the iodine atom facilitates a range of coupling reactions, while the hydroxyl groups offer sites for derivatization and the formation of more complex molecular scaffolds. nbinno.com

One of the most prominent transformations of this compound is its use in the synthesis of amino acid-derived chiral hypervalent iodine(V) reagents. chemicalbook.com This facile synthesis underscores the compound's utility in creating valuable reagents for asymmetric synthesis. The strategic positioning of the iodine atom allows for controlled functionalization, making it an invaluable building block for intricate molecular designs. nbinno.com

Further research is directed towards expanding the scope of its transformations beyond its established roles. This includes investigating its participation in novel cyclization reactions, domino sequences, and multicomponent reactions to construct diverse heterocyclic and polyfunctional aromatic compounds. The interplay between the iodo and diol functionalities could potentially lead to the discovery of unprecedented chemical transformations under specific reaction conditions.

Development of New Catalytic Systems and Methodologies

The development of new catalytic systems and methodologies for the functionalization of this compound is crucial for enhancing its synthetic utility. The iodine atom makes it an ideal candidate for various transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nbinno.com

Current research focuses on designing more efficient and selective catalytic systems for reactions involving this compound. This includes the use of palladium, copper, and other transition metal catalysts to promote reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The aim is to develop methodologies that proceed under milder conditions, with lower catalyst loadings, and with a broader substrate scope.

The diol functionality also presents opportunities for developing novel catalytic approaches. Organocatalysis, for instance, could be employed for the selective functionalization of the hydroxyl groups. rsc.org The design of catalysts that can differentiate between the two hydroxyl groups, or that can facilitate a tandem reaction involving both the iodo and hydroxyl groups, is a significant area of future research. The development of such catalytic systems would provide more sustainable and efficient methods for derivatizing this versatile diol. rsc.org

In-depth Mechanistic Elucidations through Advanced Techniques

A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and for the rational design of new synthetic methodologies. The iodination of resorcinol (B1680541) to produce this compound is understood to proceed via an electrophilic aromatic substitution mechanism. stackexchange.com However, the precise mechanistic details of its subsequent transformations, particularly in complex catalytic cycles, remain an area of active investigation.

Advanced spectroscopic and analytical techniques are being employed to elucidate these mechanisms. For instance, in situ monitoring of reactions using techniques such as NMR spectroscopy can provide valuable information about the formation and consumption of intermediates. Isotopic labeling studies can help to trace the pathways of atoms and functional groups throughout a reaction.

Computational chemistry, specifically Density Functional Theory (DFT), is also a powerful tool for studying reaction mechanisms. chemrxiv.org By modeling the potential energy surfaces of reactions involving this compound, researchers can gain insights into the transition states and intermediates, and thereby understand the factors that control the reaction's selectivity and efficiency. Such mechanistic studies are crucial for moving from empirical observation to rational catalyst and reaction design. chemrxiv.org

Theoretical Studies on Structure-Reactivity Relationships

Theoretical studies on the structure-reactivity relationships of this compound provide fundamental insights into its chemical behavior. The electronic properties of the molecule, influenced by the interplay between the electron-withdrawing iodine atom and the electron-donating hydroxyl groups, dictate its reactivity in various chemical transformations. stackexchange.com

Computational methods, such as DFT, are employed to calculate various molecular descriptors that correlate with reactivity. These include frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. By analyzing these properties, researchers can predict the most likely sites for electrophilic and nucleophilic attack and understand the regioselectivity of its reactions.

Furthermore, theoretical studies can be used to investigate the conformational preferences of this compound and how these conformations influence its reactivity. The orientation of the hydroxyl groups and their potential for intramolecular hydrogen bonding can have a significant impact on the accessibility of the reactive sites and the stability of reaction intermediates. A deeper understanding of these structure-reactivity relationships is vital for predicting the outcome of new reactions and for the design of new reagents and catalysts based on this scaffold.

Computational Design of Novel Reagents and Catalysts

The computational design of novel reagents and catalysts represents a forward-looking approach to expanding the chemistry of this compound. By using molecular modeling and simulation techniques, it is possible to design new molecules with tailored properties for specific synthetic applications.

For instance, computational methods can be used to design new hypervalent iodine reagents derived from this compound with enhanced reactivity, selectivity, or stability. wikipedia.org By modifying the substituents on the benzene (B151609) ring or the ligands on the iodine atom, it is possible to fine-tune the electronic and steric properties of the resulting reagent.

Similarly, computational approaches can aid in the design of new catalysts for the functionalization of this compound. This could involve the in silico screening of potential catalyst structures to identify candidates with high activity and selectivity for a desired transformation. The use of computational design can accelerate the discovery of new and improved reagents and catalysts, thereby unlocking the full synthetic potential of this compound.

常见问题

Q. What is the optimal synthetic route for preparing 2-Iodobenzene-1,3-diol, and how can reaction conditions be controlled to maximize yield?

Methodological Answer : The synthesis involves iodination of resorcinol (1,3-dihydroxybenzene) using iodine (I₂) in aqueous sodium bicarbonate (NaHCO₃) at 0°C. Key steps include:

- Precise stoichiometry : Use 1.07 equivalents of I₂ to resorcinol to minimize polyiodination byproducts.

- Temperature control : Maintain 0°C during iodine addition to suppress side reactions.

- Workup : Neutralize excess NaHCO₃ and isolate the product via filtration or extraction. Yield optimization requires monitoring pH and reaction time, as prolonged exposure to I₂ may degrade the product .

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

Methodological Answer :

- NMR spectroscopy : Analyze H and C spectra for characteristic aromatic proton shifts (e.g., deshielding due to iodine substitution) and hydroxyl group signals.

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 236) and fragmentation patterns.

- X-ray crystallography : Resolve crystal structures to validate bond lengths and angles, particularly the C-I bond (~2.09 Å) and hydroxyl group positions .

Q. How should researchers handle this compound safely in laboratory settings?

Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and eye protection to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of vapors or dust.

- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation.

- Waste disposal : Follow institutional guidelines for halogenated organic waste, as iodine-containing compounds may require specialized treatment .

Advanced Research Questions

Q. How can discrepancies between experimental and predicted spectral data (e.g., NMR shifts) be resolved during structural characterization?

Methodological Answer :

- Data validation : Cross-reference experimental C NMR shifts with computational predictions (e.g., DFT calculations) to identify outliers. For example, discrepancies >2 ppm may indicate errors in structure assignment or crystallographic disorder.

- Structure revision : Use protocols like the CSEARCH algorithm to re-analyze connectivity or consider alternative tautomers. A case study showed that deviations in 4-allylbenzene-1,3-diol’s C shifts led to revised stereochemical assignments .

Q. What strategies enable the use of this compound as a precursor in transition-metal catalysis or ligand design?

Methodological Answer :

- Phosphinothioate synthesis : React this compound with chlorodiphenylphosphine and sulfur in toluene under reflux to form O,O′-2-Iodo-1,3-phenylene bis(diphenylphosphinothioate), a pincer ligand.

- Coordination chemistry : Utilize the iodine atom’s electronegativity to modulate ligand electron density, enhancing metal center reactivity. The shortened P=S bond (1.93 Å vs. 1.95 Å in Ph₃P=S) improves catalytic activity in cross-coupling reactions .

Q. How can researchers address contradictions in reported bioactivity or stability data for derivatives of this compound?

Methodological Answer :

- Controlled replication : Reproduce experiments using identical reagents, solvents, and conditions (e.g., reaction temperature, pH).

- Meta-analysis : Compare datasets across studies, focusing on variables like purity (>95% by HPLC), solvent effects, or assay protocols (e.g., cell-line specificity).

- Error source identification : Use techniques like isotope-labeled internal standards (e.g., C-resorcinol) to trace degradation pathways or byproduct formation .

Q. What methodologies are employed to study the role of this compound in enantioselective synthesis?

Methodological Answer :

- Chiral auxiliary design : Incorporate this compound into iodine(I)/iodine(III) redox catalysts for asymmetric fluorination. For example, generate hypervalent iodine(III) intermediates to control stereochemistry in 3-fluorochromane synthesis.

- Kinetic resolution : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry during catalytic cycles to optimize ligand-metal coordination .

Q. How can computational tools enhance the application of this compound in materials science?

Methodological Answer :

- Molecular docking : Simulate interactions with metal surfaces or polymers to predict adsorption behavior.

- Quantum mechanical modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to design derivatives with tailored electronic properties (e.g., for OLEDs or sensors).

- Crystal engineering : Use software like Mercury (CCDC) to analyze packing motifs and predict co-crystal formation .

Cross-Disciplinary Applications

Q. How is this compound utilized in environmental or metabolomics studies?

Methodological Answer :

- Metabolite profiling : Detect this compound derivatives (e.g., halogenated diols) in biological matrices using GC-MS with electron ionization (EI) or chemical ionization (CI).

- Degradation studies : Apply LC-UV/MS to track breakdown products in soil/water systems, noting iodine’s persistence and potential bioaccumulation risks .

Q. What protocols ensure reproducibility when incorporating this compound into multi-step synthetic pathways?

Methodological Answer :

- Batch consistency : Characterize each intermediate via TLC, NMR, and melting point analysis.

- Reaction monitoring : Use in-situ techniques like IR spectroscopy to track iodine displacement or hydroxyl group reactivity.

- Documentation : Adhere to FAIR data principles by publishing detailed synthetic procedures, raw spectral data, and crystallographic CIF files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。